molecular formula C15H17NO3 B4987117 N-(furan-2-ylmethyl)-4-propoxybenzamide

N-(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B4987117
M. Wt: 259.30 g/mol
InChI Key: ONLKGPCWWPCKGT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-propoxybenzamide is a benzamide derivative characterized by a furan-2-ylmethyl group attached to the amide nitrogen and a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the benzene ring. This compound combines an electron-rich furan ring with a flexible propoxy chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKGPCWWPCKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-4-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring and benzamide moiety are crucial for its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Table 1: Structural and Functional Comparison of N-(furan-2-ylmethyl)-4-propoxybenzamide with Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
This compound Furan-2-ylmethyl, 4-propoxy ~299.3 (calculated) Combines electron-rich furan with flexible propoxy chain; potential for enhanced solubility and target binding .
N-(4-Aminophenyl)-4-propoxybenzamide 4-Aminophenyl, 4-propoxy ~270.3 (calculated) Exhibits potential DNA methyltransferase (DNMT) inhibition; amino group enhances hydrogen-bonding capacity.
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide Furan-2-ylmethyl, 4-bromo, 3-methyl 323.2 Bromo and methyl groups increase steric bulk; inferred antimicrobial activity based on structural analogs.
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide 1,2,5-Oxadiazol-3-yl, 4-propoxy 337.4 Oxadiazole ring enhances metabolic stability; propoxy group improves solubility.
N-(6-(Phenylamino)pyridin-2-yl)-4-propoxybenzamide Pyridin-2-yl, phenylamino, 4-propoxy 348.13 Acts as a negative allosteric modulator of neuronal nicotinic receptors; demonstrates high yield (99%) in synthesis.

Structural Modifications and Their Implications

Furan-2-ylmethyl Group

The furan ring contributes electron-rich π-systems, which may facilitate interactions with aromatic residues in biological targets. For example, tetrazole derivatives with furan-2-ylmethyl groups (e.g., compound 6 in ) showed antimicrobial activity against S. epidermidis at 4 µg/mL . In contrast, replacing the furan with a thiophene (e.g., 4-bromo-N-(thiophen-2-ylmethyl)benzamide ) alters electronic properties and may shift activity toward different targets.

Propoxy Chain

The propoxy substituent at the para position enhances solubility compared to shorter alkoxy chains (e.g., methoxy) while maintaining moderate lipophilicity. Compounds like N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide leverage this group for improved bioavailability .

Positional Isomerism

The position of functional groups significantly impacts activity.

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